![molecular formula C9H11ClN2 B13479509 rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)
rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a chloro group, a methyl group, and a cyclopropyl group attached to the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various substituted pyrimidine derivatives . This method involves the use of functionalized enamines, triethyl orthoformate, and ammonium acetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.
Wissenschaftliche Forschungsanwendungen
rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Pyrimidine derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives often act by inhibiting enzymes or receptors involved in critical biological processes. For example, they may inhibit DNA synthesis by targeting thymidylate synthase or interfere with signal transduction pathways by binding to specific receptors .
Vergleich Mit ähnlichen Verbindungen
- 4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine
- 6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine
- 4-chloro-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine
Comparison: rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine is unique due to the presence of both chloro and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The cyclopropyl group adds to its structural complexity and potential interactions with biological targets.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C9H11ClN2 |
|---|---|
Molekulargewicht |
182.65 g/mol |
IUPAC-Name |
4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine |
InChI |
InChI=1S/C9H11ClN2/c1-5-3-7(5)9-11-6(2)4-8(10)12-9/h4-5,7H,3H2,1-2H3/t5-,7-/m1/s1 |
InChI-Schlüssel |
QMYBLLKRHDDYKB-IYSWYEEDSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]1C2=NC(=CC(=N2)Cl)C |
Kanonische SMILES |
CC1CC1C2=NC(=CC(=N2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


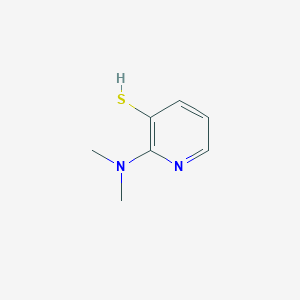
![1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)
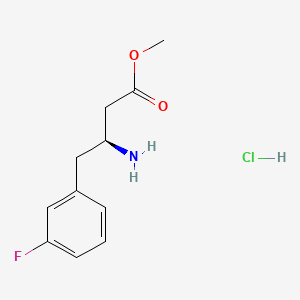
![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)
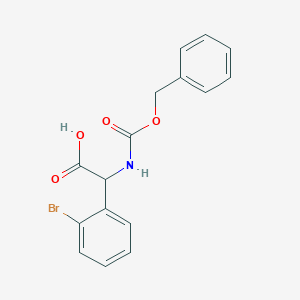
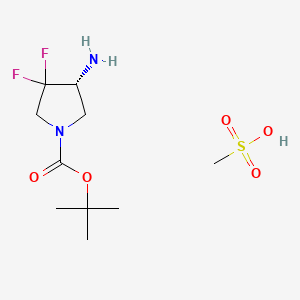
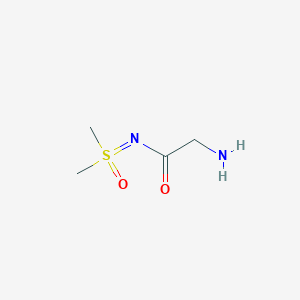


![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)
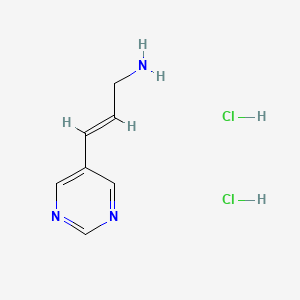
![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)

